N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline
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Overview
Description
N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring, an azetidine ring, and an aniline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The pyridine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the aniline moiety via a coupling reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzene
- N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrrole
- N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]thiophene
Uniqueness
N,N-dimethyl-3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]aniline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-19(2)14-6-3-5-13(9-14)17(21)20-11-16(12-20)22-15-7-4-8-18-10-15/h3-10,16H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYZYMRMOFCUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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